

Application Note: Regioselective Synthesis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-chlorophenol

Cat. No.: B3043125

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Abstract

This application note provides a detailed, reliable protocol for the synthesis of **3,5-Dibromo-4-chlorophenol** from p-chlorophenol via electrophilic aromatic substitution. The document outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety precautions, and methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust methodology for obtaining this valuable halogenated intermediate.

Introduction and Scientific Background

3,5-Dibromo-4-chlorophenol is a polyhalogenated aromatic compound with applications as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The strategic placement of bromine and chlorine atoms on the phenol ring provides multiple sites for further functionalization.

The synthesis from p-chlorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The chlorine (-Cl) atom is deactivating due to its inductive electron withdrawal but is also an ortho, para-director. In the case of p-chlorophenol, the strong activating effect of the hydroxyl group dominates, directing the incoming bromine electrophiles to the two available ortho positions (C3 and C5), as the para position is already occupied by chlorine.^{[1][2]} The reaction proceeds

rapidly, often requiring careful control of temperature and reagent addition to ensure selectivity and minimize side-product formation.

Reaction Scheme and Mechanism

The overall transformation involves the dibromination of p-chlorophenol using elemental bromine, typically in a suitable solvent like glacial acetic acid.

Caption: Overall reaction for the synthesis of **3,5-Dibromo-4-chlorophenol**.

The mechanism is a standard electrophilic aromatic substitution. The electron-rich phenol ring attacks a bromine molecule, which is polarized by the solvent or a Lewis acid catalyst, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A base (e.g., the solvent or Br^-) then removes a proton from the ring, restoring aromaticity and yielding the brominated product. This occurs twice to yield the final dibrominated compound.

Materials, Reagents, and Equipment

Reagents and Chemicals

Reagent	CAS No.	Molecular Wt. (g/mol)	M.P. (°C)	B.P. (°C)	Key Hazards
p-Chlorophenol	106-48-9	128.56	42-45	220	Toxic, Corrosive
Bromine	7726-95-6	159.81	-7.2	58.8	Highly Toxic, Corrosive, Oxidizer
Glacial Acetic Acid	64-19-7	60.05	16.5	118	Corrosive, Flammable
Sodium Thiosulfate	7772-98-7	158.11	48.3	-	Low Hazard
Cyclohexane	110-82-7	84.16	6.5	80.7	Flammable, Irritant
Anhydrous MgSO ₄ /Na ₂ S O ₄	7487-88-9	120.37	1124	-	Low Hazard

Equipment

- Three-neck round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ leading to a beaker with sodium thiosulfate solution)
- Ice-water bath
- Heating mantle
- Rotary evaporator

- Büchner funnel and vacuum flask
- Standard laboratory glassware (beakers, graduated cylinders)
- Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Critical Safety Precautions

This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood.[3]

- Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory.[3][4]
- Bromine (Br_2): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe, painful burns on skin contact.[4] It is also a strong oxidizing agent. Always handle liquid bromine in a fume hood. Have a neutralizing agent, such as a solution of sodium thiosulfate, readily available for spills.[5]
- p-Chlorophenol: This compound is toxic and corrosive. It can be absorbed through the skin and cause systemic effects.[6] Avoid all direct contact.
- Glacial Acetic Acid: Corrosive and can cause severe burns. Its vapors are irritating to the respiratory system.
- Waste Disposal: All chemical waste, including aqueous layers and organic solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Detailed Experimental Protocol

Reaction Setup

- Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- Set up a gas trap at the top of the condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction. This can be done by connecting tubing from the condenser to a

funnel inverted over a beaker containing a 10% sodium thiosulfate solution.

- Place the entire apparatus in an ice-water bath on top of a magnetic stirrer.

Synthesis Procedure

- **Dissolution:** In the reaction flask, dissolve p-chlorophenol (e.g., 6.43 g, 0.05 mol) in glacial acetic acid (50 mL). Stir until the solid is fully dissolved.
- **Bromine Addition:** In the dropping funnel, prepare a solution of bromine (e.g., 17.6 g, 5.6 mL, 0.11 mol - a slight excess) in glacial acetic acid (20 mL).
- **Reaction:** Cool the p-chlorophenol solution in the ice bath to approximately 0-5 °C. Begin adding the bromine solution dropwise from the dropping funnel over a period of 60-90 minutes.^[7] Maintain vigorous stirring and keep the internal temperature below 10 °C throughout the addition. The reaction mixture will turn from orange-red to a lighter color as the bromine is consumed, and HBr gas will evolve.
- **Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material spot is no longer visible.

Work-up and Isolation

- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing cold water (approx. 250 mL) and ice chips with stirring. A solid precipitate should form.
- **Neutralization:** Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears completely.^[8]
- **Filtration:** Collect the crude solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid and salts.
- **Drying:** Press the solid as dry as possible on the funnel, then transfer it to a watch glass and let it air-dry or dry it in a desiccator under vacuum.

Purification

Recrystallization is an effective method for purifying the crude product.^[9]

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., cyclohexane or an ethanol/water mixture) to just dissolve the solid.
- Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
- The expected product, **3,5-Dibromo-4-chlorophenol**, should be colorless or off-white crystals.^[9]

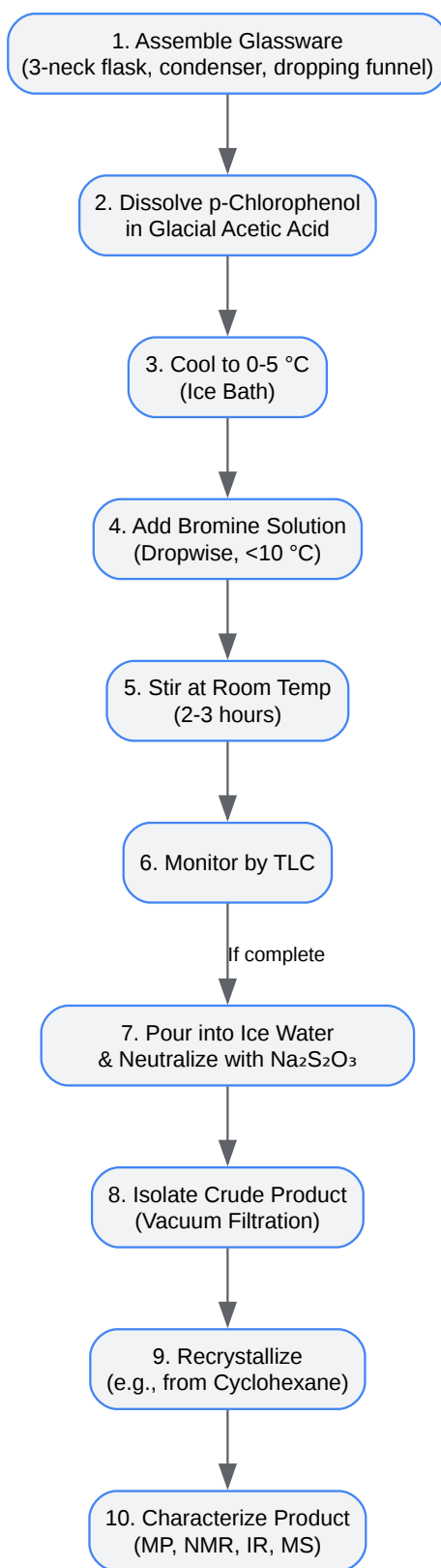
Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

- **Melting Point:** The purified product should have a sharp melting point. Literature values indicate a melting point of approximately 121 °C.^[9]
- **¹H NMR Spectroscopy:** The proton NMR spectrum should show two distinct signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons (at C2 and C6) should appear as a singlet due to the symmetrical nature of the molecule.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** The IR spectrum should show a characteristic broad peak for the O-H stretch of the phenol group (typically around 3200-3600 cm⁻¹) and peaks in the aromatic region (around 1400-1600 cm⁻¹).

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (286.35 g/mol) and show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.[\[10\]](#)

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Note: Regioselective Synthesis of 3,5-Dibromo-4-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043125#synthesis-of-3-5-dibromo-4-chlorophenol-from-p-chlorophenol]

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